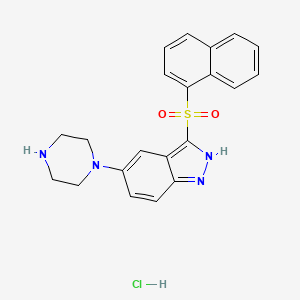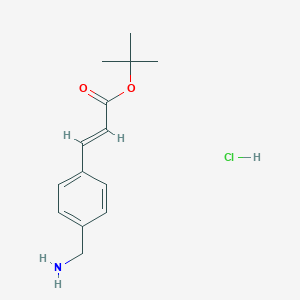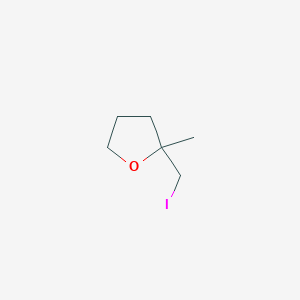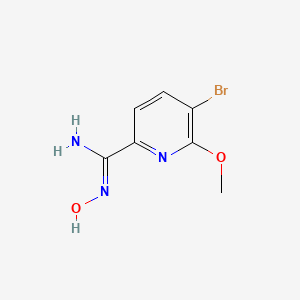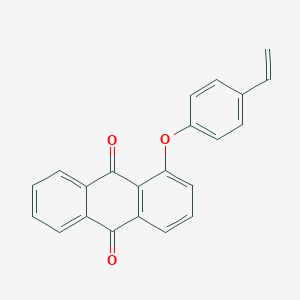
1-(4-Ethenylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethenylphenoxy)anthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a 4-ethenylphenoxy substituent, which imparts unique chemical and physical properties.
准备方法
The synthesis of 1-(4-Ethenylphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-ethenylphenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
1-(4-Ethenylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium or copper. Reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
科学研究应用
1-(4-Ethenylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of anthraquinones are used in pharmaceuticals for their therapeutic effects.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1-(4-Ethenylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, leading to various biological effects.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
1-(4-Ethenylphenoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives:
Similar Compounds: Examples include 9,10-anthraquinone, 1,4-diaminoanthraquinone, and 1,4,5,8-tetrahydroxyanthraquinone.
Uniqueness: The presence of the 4-ethenylphenoxy group distinguishes it from other anthraquinones, imparting unique chemical and physical properties that can be exploited in various applications.
属性
CAS 编号 |
402830-06-2 |
|---|---|
分子式 |
C22H14O3 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
1-(4-ethenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H14O3/c1-2-14-10-12-15(13-11-14)25-19-9-5-8-18-20(19)22(24)17-7-4-3-6-16(17)21(18)23/h2-13H,1H2 |
InChI 键 |
CFGSEYGRMVFUOE-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

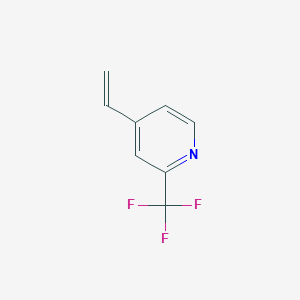

![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
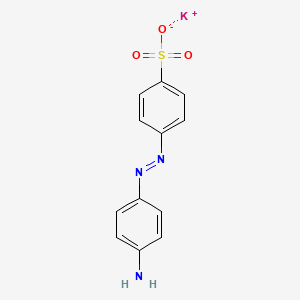
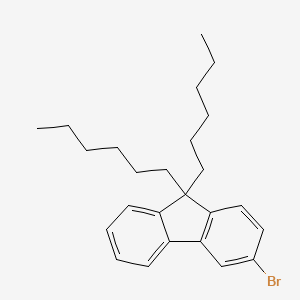
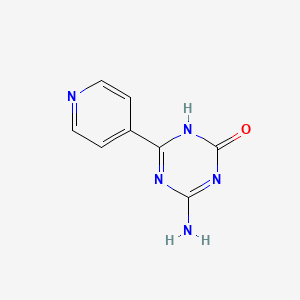
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
